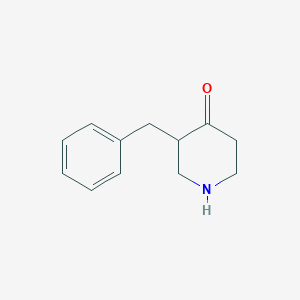

3-Benzylpiperidin-4-one

Description

Properties

CAS No. |

497080-76-9 |

|---|---|

Molecular Formula |

C12H15NO |

Molecular Weight |

189.25 g/mol |

IUPAC Name |

3-benzylpiperidin-4-one |

InChI |

InChI=1S/C12H15NO/c14-12-6-7-13-9-11(12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |

InChI Key |

DOFKUHJXLCSYBS-UHFFFAOYSA-N |

SMILES |

C1CNCC(C1=O)CC2=CC=CC=C2 |

Canonical SMILES |

C1CNCC(C1=O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylpiperidin 4 One and Analogues

Classical and Modern Approaches to Piperidin-4-one Core Construction

The piperidin-4-one scaffold is a fundamental building block in the synthesis of numerous biologically active compounds. Its construction has been a subject of extensive research, leading to the development of both classical and modern synthetic routes.

One of the most established methods for synthesizing the N-substituted 4-piperidone (B1582916) ring is the Dieckmann condensation . This intramolecular cyclization of a diester is typically carried out in the presence of a base. For instance, the synthesis of N-benzyl-4-piperidone often starts with the Michael addition of benzylamine (B48309) to two equivalents of an acrylate (B77674) ester, such as methyl acrylate. The resulting diester intermediate then undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which upon hydrolysis and decarboxylation, yields the desired N-benzyl-4-piperidone. nih.govgoogle.com The reaction is often performed in a one-pot manner, simplifying the production process. nih.gov

Another classical approach involves the direct alkylation of a pre-existing 4-piperidone with a suitable benzyl (B1604629) halide. This nucleophilic substitution reaction is typically performed in the presence of a base to deprotonate the piperidone nitrogen, thereby activating it for reaction with the benzyl halide. google.com

More modern approaches often focus on improving efficiency and atom economy. For example, a one-pot synthesis of N-substituted 4-piperidones has been developed through a manganese dioxide-mediated oxidation-cyclization of divinylcarbinol with a primary amine. kcl.ac.uk Additionally, ring-closing reactions of appropriately substituted acyclic precursors, such as the cyclization of 1,5-dichloro-3-pentanone with a primary amine, provide another route to the piperidin-4-one core. google.com

| Method | Description | Key Reagents | Advantages |

| Dieckmann Condensation | Intramolecular cyclization of a diester followed by hydrolysis and decarboxylation. | Benzylamine, Acrylate ester, Base (e.g., Sodium methoxide) | Well-established, can be done one-pot. |

| Direct Alkylation | Nucleophilic substitution of a 4-piperidone with a benzyl halide. | 4-Piperidone, Benzyl halide, Base | Straightforward, good for specific N-substituents. |

| Oxidation-Cyclization | One-pot synthesis from divinylcarbinol and a primary amine. | Divinylcarbinol, Primary amine, Manganese dioxide | Modern, one-pot procedure. |

| Ring-Closing Reaction | Cyclization of an acyclic precursor. | 1,5-dichloro-3-pentanone, Primary amine | Provides an alternative route to the core structure. |

Targeted Synthesis of 3-Benzylpiperidin-4-one Precursors

The synthesis of this compound requires the formation of precursors that either already contain the 3-benzyl group or can be readily converted to it. A common strategy involves the preparation of a 3-substituted-4-piperidone derivative where the substituent can be introduced before or during the ring formation.

One approach is to utilize a substituted starting material in a Dieckmann condensation. For example, the reaction of benzylamine with methyl methacrylate (B99206) and methyl acrylate can lead to a diester precursor that, upon cyclization, hydrolysis, and decarboxylation, yields 1-benzyl-3-methyl-4-piperidone. While this provides a 3-alkylated piperidone, substituting the methyl group for a benzyl group would require starting with a different Michael acceptor.

A more direct approach to a precursor for this compound is the synthesis of ethyl 1-benzyl-3-oxopiperidine-4-carboxylate. This can be achieved through the reaction of N-benzyl glycine (B1666218) ethyl ester with a 4-halogenated ethyl butyrate, followed by an intramolecular cyclization. google.com This β-keto ester is a versatile precursor that can potentially be decarboxylated to yield the desired 3-unsubstituted N-benzyl-4-piperidone, or further modified at the 3-position.

Another strategy involves the alkylation of a pre-formed piperidin-4-one. For instance, the alkylation of N-benzoyl- or N-alkyl-4-piperidones at the 3-position has been reported to produce 3-acetonyl derivatives. rsc.org This suggests that a similar strategy using a benzyl halide could potentially yield the 3-benzyl analogue.

Direct Synthetic Routes to this compound

Directly forming the this compound structure can be achieved through several synthetic strategies, including cyclization and annulation, multi-component reactions, and reductive amination pathways.

Cyclization and Annulation Strategies

Cyclization reactions are a cornerstone of heterocyclic synthesis. The Dieckmann condensation, as previously mentioned, is a prime example of a cyclization strategy that can be adapted to form the 3-substituted piperidin-4-one ring. The key is the synthesis of an appropriate acyclic diester precursor that already contains the benzyl group at the desired position relative to the ester functionalities.

Annulation reactions, which involve the formation of a new ring onto an existing one, can also be employed. The Robinson annulation , a powerful ring-forming reaction, involves a Michael addition followed by an intramolecular aldol (B89426) condensation to form a six-membered ring. wikipedia.orgmasterorganicchemistry.comresearchgate.net While classically used for carbocyclic systems, analogous hetero-Michael additions could potentially be used to construct the piperidin-4-one ring with a benzyl substituent at the 3-position by carefully choosing the starting ketone and α,β-unsaturated ketone. wikipedia.orgmasterorganicchemistry.com

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. beilstein-journals.orgnih.gov The synthesis of highly functionalized piperidines has been achieved through various MCRs. beilstein-journals.orgnih.gov

A common MCR for piperidine (B6355638) synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester. beilstein-journals.org By selecting the appropriate starting materials, it is conceivable to design a three-component reaction that would yield a 3-benzyl-4-piperidone derivative. For instance, a reaction between an appropriate aldehyde, benzylamine, and a β-ketoester containing a benzyl group at the α-position could potentially lead to the desired product. The reaction is often catalyzed by an acid or a Lewis acid. beilstein-journals.org

Another four-component reaction for the synthesis of piperidone scaffolds involves the in-situ generation of a 2-azadiene from an aldehyde, an ammonia (B1221849) equivalent, and an acyl chloride, which then undergoes a Diels-Alder reaction with a dienophile. researchgate.net By carefully selecting the dienophile, it might be possible to introduce a benzyl group at the 3-position of the resulting piperidone.

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of C-N bonds and can be a key step in the synthesis of piperidines. This reaction involves the condensation of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

While not a direct ring-forming reaction for the piperidin-4-one core in this context, reductive amination is crucial for the synthesis of precursors. For example, the synthesis of N-benzyl-4-piperidone itself can be viewed as a double reductive amination of a 1,5-dicarbonyl compound with benzylamine.

More relevant to the 3-benzyl substitution, one could envision a pathway starting from a 1,3-dicarbonyl compound bearing a benzyl group. For example, the reductive amination of a suitably protected 1,3-dibenzyl-1,3-propanedione derivative with an appropriate amine could lead to the formation of the 3-benzyl-4-aminopiperidine, which could then be converted to the desired 4-piperidone.

Catalytic Methods in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. Several catalytic methods can be envisioned for the synthesis of this compound.

In the context of multi-component reactions for piperidine synthesis, various catalysts have been employed to facilitate the reaction. These include Lewis acids, Brønsted acids, and organocatalysts. For example, PEG-embedded potassium tribromide has been used as a recyclable catalyst for the one-pot, three-component synthesis of functionalized piperidines. beilstein-journals.org

Furthermore, the direct α-benzylation of a pre-formed N-protected 4-piperidone is a potential route. While challenging, recent advances in transition-metal-catalyzed C-H activation could provide a pathway for the direct introduction of a benzyl group at the 3-position. Palladium-catalyzed α-arylation of ketones is a well-established transformation, and similar conditions might be adaptable for a benzylation reaction using a suitable benzylating agent.

The use of phase-transfer catalysts can also be beneficial, particularly in alkylation reactions, by facilitating the transfer of reactants between immiscible phases, thus increasing reaction rates and yields.

| Synthetic Approach | Key Transformation | Potential Starting Materials | Catalyst/Reagent Examples |

| Cyclization/Annulation | Dieckmann Condensation | Acyclic diester with a benzyl group | Sodium methoxide (B1231860) |

| Robinson Annulation | Benzylated ketone, α,β-unsaturated ketone | Base or Acid | |

| Multi-Component Reaction | Three-component reaction | Aldehyde, Benzylamine, Benzylated β-ketoester | Lewis acids, Brønsted acids |

| Four-component reaction | Aldehyde, Ammonia equivalent, Acyl chloride, Benzylated dienophile | - | |

| Reductive Amination | Imine/enamine reduction | Benzylated 1,3-dicarbonyl, Amine | Sodium borohydride, Sodium triacetoxyborohydride (B8407120) |

| Catalytic Methods | Catalytic MCR | Aldehyde, Amine, β-ketoester | PEG-embedded KBr3 |

| Catalytic α-benzylation | N-protected 4-piperidone, Benzyl halide | Palladium complexes |

Transition Metal-Mediated Processes

Transition metal catalysis offers powerful and efficient methods for the synthesis of piperidinone derivatives, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. mdpi.com Palladium-catalyzed reactions, in particular, have been employed for the construction of benzylpiperidine structures. For instance, a convenient method for preparing 3-(substituted benzyl)piperidines involves the addition of a substituted phenylmagnesium bromide to pyridine-3-carboxaldehyde, followed by a one-pot deoxygenation and saturation of the heteroaromatic ring using a palladium catalyst. researchgate.net

Other transition metals like rhodium and ruthenium are also utilized in catalytic hydrogenations and cross-coupling reactions to build the piperidine framework and introduce substituents. Indium metal has been used in a novel process for synthesizing 4-aryl 4-acyl piperidine derivatives, highlighting the versatility of different metals in achieving these transformations. google.com These methods are valued for their ability to create complex molecular architectures under relatively mild conditions. mdpi.com

A notable manganese dioxide-mediated one-pot oxidation-cyclisation method has been developed for the preparation of a diverse range of N-substituted 4-piperidones. kcl.ac.uk This process utilizes an aza-Michael reaction, demonstrating an atom-efficient route to these important heterocyclic compounds. kcl.ac.uk

Organocatalytic Transformations

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, avoiding the use of potentially toxic and expensive heavy metals. mdpi.com These reactions utilize small organic molecules to catalyze transformations with high enantioselectivity. For the synthesis of piperidinone analogues, organocatalytic methods often involve cascade reactions, where multiple bonds are formed in a single operation.

For example, proline-catalyzed reactions are key in the synthesis of enantiopure 1-benzyl-4-methylpiperidin-3-ol, a related piperidine derivative. researchgate.net Organocatalytic approaches have been successfully applied to the synthesis of the bicyclo[3.2.1]octane framework, which is present in many natural products, showcasing the power of this methodology to build complex polycyclic systems that may incorporate a piperidinone core. mdpi.com The use of cinchona alkaloids, squaric acid, and other organic molecules as catalysts has expanded the toolkit for creating chiral piperidine structures. nih.gov

Green Chemistry Principles in Synthetic Protocol Development

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of this compound, several green chemistry principles have been applied to reduce waste, minimize energy consumption, and avoid hazardous substances.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under neat conditions, significantly reduces chemical waste and can lead to improved reaction rates and yields. A solvent-free grinding method has been successfully used for the condensation of N-acetyl-3-methyl-2,6-diarylpiperidin-4-one with aldehydes to produce 3-arylidene-4-piperidone derivatives. researchgate.net This mechanochemical approach is simple, efficient, and environmentally friendly. researchgate.net Microwave irradiation has also been combined with solvent-free conditions for the rapid, one-pot synthesis of N-benzyl fulleropyrrolidines, demonstrating the potential of this combined approach for other nitrogen-containing heterocycles. rsc.org

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating a wide variety of organic reactions. rasayanjournal.co.innih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields by providing uniform and efficient heating. rasayanjournal.co.inresearchgate.net This technology has been applied to the synthesis of various piperidinone derivatives and related heterocyclic compounds. nih.gov For instance, a one-pot synthesis starting from benzylamine and methyl acrylate can be facilitated by microwave irradiation, proceeding through a sequential Michael addition and Dieckmann condensation to yield the piperidinone core. This method offers a significant advantage over conventional heating in terms of speed and energy efficiency. rasayanjournal.co.in

| Reactants | Conditions | Product | Advantage |

| Benzylamine, Methyl Acrylate | Microwave Irradiation (110-120 W, 50-55°C, 80 min) | N-Benzyl-4-piperidone precursor | Reduced reaction time |

| C60, Dibenzylamine, Aldehydes | Microwave Irradiation (Solvent-free) | N-benzyl fulleropyrrolidines | High yields, environmental friendliness rsc.org |

| Benzaldehyde, Thiosemicarbazide (B42300), Maleic anhydride | Microwave Irradiation (KSF@Ni catalyst) | Thiazolidinone derivatives | One-pot, efficient synthesis nih.gov |

Aqueous Media Reaction Systems

The use of water as a reaction solvent is a cornerstone of green chemistry. While organic synthesis has traditionally been performed in organic solvents, conducting reactions in aqueous media offers significant environmental and safety benefits. Research into the synthesis of piperidinone derivatives in water is an active area, aiming to replace hazardous organic solvents like N,N-dimethylformamide (DMF) often used in classical methods. The development of water-tolerant catalytic systems is crucial for the successful implementation of this approach.

Scalable Synthesis and Industrial Production Considerations

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including cost-effectiveness, safety, and process robustness. google.com For this compound and its derivatives, developing a scalable route is essential for their application in pharmaceuticals and other industries.

A common industrial approach involves a one-pot synthesis from benzylamine and an acrylic ester. google.com This method proceeds through addition, condensation, hydrolysis, and decarboxylation steps in a single reaction vessel, which simplifies the production process and reduces costs. google.com Optimization of reaction parameters such as raw material ratios, solvents, temperature, and catalysts is crucial for maximizing yield and purity. guidechem.com For example, using sodium methoxide as a condensing agent instead of the more expensive and hazardous sodium hydride can improve the safety and economic viability of the process. guidechem.com

Based on a comprehensive review of the available scientific literature, it is not possible to generate a detailed article on the chemical transformations and reactivity profile of "this compound" that strictly adheres to the requested outline.

The existing research predominantly focuses on more complex derivatives, such as t-3-benzyl-r-2,c-6-diphenylpiperidin-4-one or 1-methyl-3-benzyl-4-piperidone. The reactivity and stereochemical outcomes of these polysubstituted compounds are significantly influenced by the additional bulky substituents (e.g., phenyl groups at the C-2 and C-6 positions or a methyl group on the nitrogen). Extrapolating data from these molecules to describe the specific reactivity of the parent this compound would be scientifically inaccurate and speculative.

There is insufficient specific information in the public domain concerning the nucleophilic/electrophilic reactivity, functional group interconversions, regio- and stereoselectivity, and derivatization strategies for the precise compound "this compound" to thoroughly and accurately populate the requested sections and subsections. Fulfilling the request under these circumstances would compromise the scientific integrity and accuracy of the content.

Chemical Transformations and Reactivity Profiles of 3 Benzylpiperidin 4 One

Derivatization Strategies for Novel Analogues

N-Substitution Reactions

The secondary amine of the piperidine (B6355638) ring is a key site for functionalization, readily undergoing various N-substitution reactions. These transformations are crucial for building molecular diversity and modulating the properties of the resulting compounds. Common N-substitution methods include alkylation, acylation, and reductive amination.

N-Alkylation and N-Acylation: The nitrogen atom can be alkylated using alkyl halides or acylated with acyl chlorides or anhydrides. These reactions typically proceed under basic conditions to deprotonate the secondary amine, enhancing its nucleophilicity. For instance, the general synthesis of N-substituted piperidines can be achieved through reactions with various electrophiles. researchgate.net A patent describing the synthesis of N-benzyl-4-piperidone highlights that the nitrogen can be modified through alkylation and acylation reactions to introduce different functional groups. google.com Similarly, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) have been synthesized using various acylating and alkylating agents, demonstrating the versatility of N-functionalization on the piperidine ring. nih.gov

Reductive Amination: This powerful method allows for the formation of N-substituted piperidines from aldehydes or ketones. masterorganicchemistry.com The reaction involves the initial formation of an iminium ion between the piperidine nitrogen and a carbonyl compound, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. masterorganicchemistry.comharvard.edu This one-pot procedure is highly efficient and tolerates a wide range of functional groups. harvard.edu The double reductive amination approach on dicarbonyl compounds is another sophisticated strategy to access complex piperidine skeletons. chim.it

| Reaction Type | Reagents | Product Type | Key Features |

| N-Alkylation | Alkyl Halide (R-X), Base | N-Alkyl-3-benzylpiperidin-4-one | Forms a C-N bond, introduces alkyl groups. |

| N-Acylation | Acyl Halide (RCOX), Base | N-Acyl-3-benzylpiperidin-4-one | Forms an amide linkage, introduces acyl groups. nih.gov |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Substituted-3-benzylpiperidin-4-one | Versatile, one-pot reaction for introducing complex substituents. masterorganicchemistry.comharvard.edu |

C-Substitution and Ring Expansion Reactions

The carbon framework of 3-benzylpiperidin-4-one can also be modified. The presence of alpha-protons adjacent to the carbonyl group allows for enolate formation and subsequent C-alkylation. Furthermore, the piperidone ring itself can be induced to undergo expansion to form larger heterocyclic systems.

C-Substitution: Alkylation at the C3 position of the piperidin-4-one ring is a known transformation. rsc.orgnih.gov For example, 1-benzyl-3-methylpiperidin-4-one can be synthesized from 1-benzylpiperidin-4-one by reaction with sodium hydride to form the enolate, followed by the addition of methyl iodide. chemicalbook.com This demonstrates that the position adjacent to the carbonyl is susceptible to electrophilic attack after deprotonation, a reaction pathway that is directly applicable to this compound for introducing further substituents at the C3 position.

Ring Expansion: Piperidine derivatives can be converted into larger rings through various rearrangement reactions. A common strategy involves the Tiffeneau-Demjanov rearrangement. Another method is the ring expansion of a 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine with nucleophiles to generate optically active 3-substituted piperidines, showcasing a pathway from a five-membered to a six-membered ring. rsc.org A Baeyer-Villiger oxidation of a piperidin-4-one using an agent like m-CPBA can lead to the formation of a seven-membered lactone, representing a formal ring expansion. dtu.dk Photomediated reactions have also been developed for the ring contraction of piperidines to cyclopentanes, indicating the photochemical reactivity of the scaffold. nih.gov

Formation of Spiropiperidines

Spiropiperidines are an important class of compounds in medicinal chemistry, valued for their rigid, three-dimensional structures. rsc.orgbepls.com The this compound scaffold can be a precursor for the synthesis of 3-spiropiperidines.

A general and effective method for synthesizing 3-spiropiperidines is the asymmetric 'Clip-Cycle' approach. rsc.orgwhiterose.ac.uk This two-step process involves an initial cross-metathesis reaction ('Clip') followed by a chiral phosphoric acid-catalyzed intramolecular asymmetric aza-Michael cyclization ('Cycle') to form the enantioenriched spiropiperidine. rsc.orgwhiterose.ac.ukresearchgate.net While this specific example starts from a different precursor, the underlying aza-Michael cyclization strategy could be adapted to derivatives of this compound to construct the spirocyclic core. The formation of the piperidine ring onto a pre-existing carbocycle is a common strategy for accessing these structures. rsc.org

| Synthetic Strategy | Key Steps | Product | Significance |

| 'Clip-Cycle' Approach | 1. Alkene cross-metathesis ('Clip')2. Intramolecular asymmetric aza-Michael cyclization ('Cycle') | Enantioenriched 3-Spiropiperidines | Provides high yield and stereoselectivity. rsc.orgwhiterose.ac.uk |

| Intramolecular Cyclization | Formation of the piperidine ring on a preformed spirocyclic precursor. | 3- or 4-Spiropiperidines | A versatile approach reviewed for drug discovery projects. rsc.org |

Oxime and Semicarbazone Formation

The carbonyl group at the C4 position is a highly reactive site for condensation reactions with nitrogen nucleophiles. These reactions are straightforward and lead to the formation of stable crystalline derivatives, such as oximes and semicarbazones, which are themselves valuable intermediates and pharmacophores. researchgate.net

Oxime Formation: The reaction of this compound with hydroxylamine (B1172632) hydrochloride in the presence of a base yields the corresponding this compound oxime. researchgate.netmisuratau.edu.ly The oxime functionality is a versatile intermediate in organic synthesis and can serve as a protecting group or be transformed into other functional groups like amines or nitriles. nih.gov Oximes of N-benzylpiperidin-4-one have been synthesized and studied extensively, with all oximes derived from unsymmetrical ketones reported to exist as the E-isomer. ias.ac.in These oxime derivatives can be further functionalized, for example, by etherification with benzyl (B1604629) halides. nih.gov

Semicarbazone and Thiosemicarbazone Formation: Condensation with semicarbazide (B1199961) or thiosemicarbazide (B42300) produces the corresponding semicarbazone or thiosemicarbazone. researchgate.net These reactions are typically carried out under mildly acidic conditions. Thiosemicarbazone derivatives of various piperidones have been synthesized by reacting the ketone with thiosemicarbazide. biomedpharmajournal.orgnih.gov These derivatives are often investigated for their biological activities.

| Derivative | Reagent | Functional Group Formed | Reference |

| Oxime | Hydroxylamine (NH₂OH) | C=N-OH | nih.govias.ac.in |

| Semicarbazone | Semicarbazide (NH₂NHCONH₂) | C=N-NHCONH₂ | researchgate.net |

| Thiosemicarbazone | Thiosemicarbazide (NH₂NHCSNH₂) | C=N-NHCSNH₂ | biomedpharmajournal.org |

Rearrangement Reactions and Their Mechanistic Implications

Derivatives of this compound can undergo several synthetically useful rearrangement reactions, often leading to ring expansion or contraction and the formation of new carbon-carbon or carbon-heteroatom bonds. The mechanisms of these reactions are driven by the formation of stable intermediates and the relief of ring strain.

Beckmann Rearrangement: The oxime of this compound is a prime substrate for the Beckmann rearrangement. libretexts.org Upon treatment with an acid catalyst (e.g., sulfuric acid, TsCl), the oxime undergoes rearrangement to form a seven-membered ring lactam (an azepan-2-one (B1668282) derivative). The mechanism involves protonation of the oxime hydroxyl group, creating a good leaving group (water). This is followed by a concerted 1,2-migration of one of the alpha-carbon groups to the nitrogen atom with the simultaneous loss of water. The resulting nitrilium ion is then attacked by water to yield the lactam after tautomerization. The choice of which group migrates is determined by its stereochemical relationship to the departing hydroxyl group; the group anti-periplanar to the -OH group migrates preferentially.

Benzilic Acid Rearrangement: While not directly applicable to this compound itself, a derivative such as a 3-benzylpiperidine-4,5-dione could undergo a benzilic acid-type rearrangement. berhamporegirlscollege.ac.in This reaction involves the 1,2-rearrangement of a 1,2-diketone, typically under basic conditions, to form an α-hydroxy carboxylic acid. The mechanism starts with the nucleophilic attack of a hydroxide (B78521) ion on one carbonyl group, followed by the migration of the adjacent benzyl-substituted carbon to the second carbonyl group, ultimately yielding a rearranged carboxylate upon workup. berhamporegirlscollege.ac.in

Favorskii Rearrangement: An α-halo derivative of this compound could potentially undergo a Favorskii rearrangement upon treatment with a base. This reaction transforms an α-halo ketone into a carboxylic acid derivative (often an ester if an alkoxide is used as the base) with a rearranged carbon skeleton, typically involving a cyclopropanone (B1606653) intermediate. This would result in a ring contraction, yielding a substituted pyrrolidine (B122466) carboxylic acid derivative.

These rearrangements highlight the synthetic utility of the piperidin-4-one core, allowing access to diverse and structurally complex heterocyclic systems through mechanistically well-defined pathways.

Advanced Structural Characterization and Conformational Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of 3-Benzylpiperidin-4-one and for probing the connectivity and spatial relationships of its atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound in solution. While 1D NMR (¹H and ¹³C) provides primary information about the chemical environment of protons and carbons, 2D NMR experiments are essential for definitive assignments and conformational analysis.

In the ¹H NMR spectrum of related piperidin-4-one derivatives, such as t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one, distinct signals are observed for the protons on the piperidine (B6355638) ring and the benzyl (B1604629) substituent. The coupling constants extracted from the ¹H NMR spectrum are particularly informative for determining the relative stereochemistry and conformation of the ring. For instance, large vicinal coupling constants between adjacent axial protons are indicative of a chair conformation. researchgate.net

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) provide further structural details:

COSY spectra establish proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the piperidine ring and the benzyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra reveal long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different spin systems, such as linking the benzyl group to the piperidine ring at the C3 position.

For the parent this compound, the piperidine ring protons would present a complex splitting pattern. The benzylic protons at C3 would show coupling to the C3 proton, which in turn would couple to the protons at C2 and in the benzyl group. The analysis of these coupling constants and correlations would confirm the connectivity and provide strong evidence for the preferred conformation in solution.

A study on t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one provided the following ¹³C NMR data for the syn and anti isomers, which can serve as a reference for the expected chemical shifts in this compound, albeit with expected variations due to the absence of the C2 and C6 phenyl groups. researchgate.net

| Isomer | C(2) | C(3) | C(4) | C(5) | C(6) | C6H5CH2 |

| Syn | 67.52 | 58.90 | 207.16 | 51.32 | 61.86 | 30.80 |

| Anti | 62.83 | 58.90 | 207.16 | 53.52 | 65.76 | 32.62 |

Note: Data for t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for confirming the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the precise molecular formula, distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In electron ionization (EI) mass spectrometry, the molecular ion of a piperidin-4-one derivative will undergo characteristic fragmentation. For N-benzyl-4-piperidone, a related compound, the mass spectrum shows a prominent peak corresponding to the tropylium (B1234903) ion (m/z 91), which is a common fragment for benzyl-containing compounds. nist.gov Other expected fragmentation pathways for this compound would involve cleavage of the piperidine ring and loss of small neutral molecules like CO. The analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the presence of the benzyl and piperidin-4-one moieties. libretexts.orgchemguide.co.uk

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, offering precise bond lengths, bond angles, and the absolute configuration for chiral compounds. guidechem.com

The crystal data for t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one is provided in the table below. researchgate.net

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) | Z |

| Monoclinic | P21/n | 9.8918 | 30.6042 | 12.3878 | 92.426 | 3746.8 | 8 |

Note: Data for t-(3)-benzyl-r-(2),c-(6)-diphenylpiperidin-4-one. researchgate.net

The hydrochloride salt of this compound would be a good candidate for X-ray crystallographic analysis to obtain a definitive solid-state structure of the parent compound.

Chiroptical Spectroscopy for Stereochemical Assignment

When this compound is prepared in an enantiomerically pure or enriched form, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for assigning its absolute configuration. These techniques measure the differential absorption or rotation of left- and right-circularly polarized light by a chiral molecule.

The CD spectrum of a chiral piperidin-4-one derivative would exhibit Cotton effects corresponding to the electronic transitions of its chromophores, primarily the carbonyl group and the aromatic ring of the benzyl substituent. The sign and magnitude of these Cotton effects are highly sensitive to the stereochemical environment. By comparing the experimental CD spectrum with theoretical spectra calculated using quantum chemical methods, the absolute configuration of the chiral center at C3 can be determined.

While specific chiroptical data for this compound is not available, studies on other chiral piperidine derivatives have demonstrated the utility of these methods in stereochemical elucidation. nih.govacs.org

Conformational Studies and Isomerism of the Piperidin-4-one Ring System

The piperidin-4-one ring is a flexible six-membered ring that can adopt various conformations. Understanding the conformational preferences and the energy barriers to interconversion is crucial for a complete structural description.

The piperidin-4-one ring, similar to cyclohexane, typically adopts a chair conformation to minimize torsional and steric strain. In this compound, the bulky benzyl group is expected to preferentially occupy an equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at C5 and the nitrogen lone pair or proton. NMR studies on substituted piperidines have consistently shown a strong preference for equatorial substitution. nih.gov

The chair conformation can undergo a ring inversion process, where one chair form converts to another, and the equatorial substituents become axial and vice versa. The energy barrier for this process in piperidine itself is relatively low. For N-substituted piperazines, the activation energy barriers for ring inversion have been calculated to be in the range of 56 to 80 kJ mol⁻¹. google.com The presence of the carbonyl group at C4 and the benzyl group at C3 in this compound will influence this barrier. Computational studies using methods like Density Functional Theory (DFT) can be employed to calculate the energy barrier for the ring inversion of this compound, providing insight into its conformational dynamics. bris.ac.uk

Investigation of Through-Bond Interactions

Through-bond interactions, which are electronic interactions mediated by the sigma (σ) or pi (π) bond framework of a molecule, play a crucial role in determining molecular structure and reactivity. These interactions can be investigated using both experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and theoretical computational methods.

NMR Spectroscopy Analysis: Experimentally, through-bond interactions are most directly observed through NMR spin-spin coupling constants (J-values). The magnitude of the coupling constant, which is transmitted through the intervening electrons, is highly sensitive to the number and orientation of the bonds separating the coupled nuclei.

In piperidin-4-one systems, vicinal coupling constants (³J), which occur over three bonds, are invaluable for conformational analysis. The magnitude of ³J is related to the dihedral angle between the coupled protons, as described by the Karplus equation. For instance, large coupling constants (typically 8-12 Hz) are observed for protons in a trans-axial relationship (180° dihedral angle), which is characteristic of a chair conformation. nih.gov Conversely, smaller coupling constants are observed for axial-equatorial or equatorial-equatorial relationships.

The following table presents typical proton coupling constants used to confirm the chair conformation in a substituted N-benzylpiperidin-4-one derivative.

| Coupling Interaction | Observed J-value (Hz) nih.gov | Inferred Dihedral Angle (Φ) nih.gov | Stereochemical Relationship |

|---|---|---|---|

| JH5a,H6 | 12.0 | 172° | trans (axial-axial) |

| JH5e,H6 | - | 52° | gauche (equatorial-axial) |

| JH5a,H6a | 4.0 | - | - |

Long-range couplings, such as four-bond couplings (⁴J), can also provide evidence of specific spatial arrangements, like the "W-pathway" or "W-coupling," where the four bonds connecting the two protons form a planar 'W' shape. The observation of such couplings provides rigid conformational information transmitted entirely through the sigma-bond framework. The detailed analysis of these various coupling constants allows for a comprehensive understanding of the through-bond electronic effects that dictate the preferred three-dimensional structure of this compound and its derivatives.

Computational Chemistry and Theoretical Investigations of 3 Benzylpiperidin 4 One

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. This is achieved by minimizing the molecule's energy with respect to the positions of its atoms. For piperidin-4-one derivatives, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311++G(d,p). researchgate.netnih.govresearchgate.netinpressco.com

The geometry optimization of 3-Benzylpiperidin-4-one reveals that the piperidin-4-one ring adopts a stable chair conformation. In this conformation, the bulky benzyl (B1604629) group at the C3 position preferentially occupies an equatorial position to minimize steric hindrance. The total energy calculated for the optimized structure is a key indicator of its thermodynamic stability. Analysis of the optimized geometric parameters, such as bond lengths and angles, provides a precise description of the molecular framework. For instance, the C=O bond length of the ketone group and the C-N bonds within the piperidine (B6355638) ring are critical parameters that align with experimental data from related structures.

Table 1: Selected Optimized Geometrical Parameters for Piperidin-4-one Core (Representative Values)

| Parameter | Value (Å / °) | Description |

|---|---|---|

| C=O Bond Length | ~1.23 Å | Typical double bond length for a ketone carbonyl group. |

| C-N Bond Length | ~1.47 Å | Average single bond length within the piperidine ring. |

| C-C Bond Length (Ring) | ~1.54 Å | Average single bond length for sp³-sp³ carbons in the ring. |

| C-N-C Bond Angle | ~112° | Bond angle around the nitrogen atom in the piperidine ring. |

| O=C-C Bond Angle | ~121° | Bond angle involving the carbonyl group. |

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting the chemical reactivity of a molecule by focusing on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, including the nitrogen atom and the π-system of the benzyl group. Conversely, the LUMO is predominantly centered on the electrophilic carbonyl group (C=O). This distribution suggests that the nitrogen and benzyl ring are the primary sites for electrophilic attack, while the carbonyl carbon is the main site for nucleophilic attack.

Table 2: Representative FMO Energies and Quantum Chemical Descriptors

| Parameter | Typical Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.0 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| Energy Gap (ΔE) | ~4.0 eV | Indicates chemical reactivity and kinetic stability. malayajournal.org |

| Chemical Hardness (η) | ~2.0 eV | Measures resistance to change in electron distribution. |

| Electronegativity (χ) | ~3.5 eV | Represents the power to attract electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool that illustrates the charge distribution across a molecule's surface. mdpi.com It provides a visual guide to the molecule's reactive sites by color-coding regions of different electrostatic potential. researchgate.net This map is crucial for predicting sites for nucleophilic and electrophilic attack, as well as for understanding non-covalent interactions like hydrogen bonding. nih.govnih.gov

In an MEP map of this compound, distinct regions of charge are visualized:

Negative Regions (Red/Yellow): These electron-rich areas correspond to sites susceptible to electrophilic attack. The most intense negative potential is concentrated around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. mdpi.com This makes the carbonyl oxygen a primary hydrogen bond acceptor site.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms attached to the carbon framework, particularly those on the benzyl ring and the piperidine ring, exhibit positive electrostatic potential.

Neutral Regions (Green): These areas represent parts of the molecule with a relatively neutral electrostatic potential, often found on the carbon backbone.

The MEP map provides a clear rationale for the molecule's reactivity patterns, highlighting the electron-rich carbonyl oxygen and the relatively electron-poor regions of the hydrocarbon framework. researchgate.net

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed description of the electron delocalization within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. nih.gov These donor-acceptor interactions, also known as hyperconjugative interactions, stabilize the molecule. The stabilization energy associated with this electron delocalization is quantified using second-order perturbation theory, denoted as E(2).

Table 3: Key NBO Donor-Acceptor Interactions and Stabilization Energies (E(2))

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | σ(C-C) | ~2.5 - 4.0 | Lone pair delocalization into adjacent C-C antibond. |

| π (C-C)Benzyl | σ(C-C) | ~1.5 - 3.0 | π-electron delocalization from the aromatic ring. |

| σ (C-H) | σ*(C-N) | ~0.5 - 1.5 | Sigma bond delocalization. |

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. mdpi.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and dynamics. researchgate.net

For this compound, MD simulations can be used to explore its conformational landscape. These simulations can track the transitions between different chair, boat, and twist-boat conformations of the piperidine ring, revealing the energy barriers between them and their relative populations at a given temperature. nih.gov Furthermore, MD can simulate the rotational freedom of the benzyl substituent, identifying its preferred orientations relative to the piperidine ring. By performing simulations in an explicit solvent like water, one can study how the molecule interacts with its environment and how solvation affects its conformational preferences. This dynamic understanding is crucial for predicting how the molecule might fit into and interact with a biological target, such as the binding pocket of an enzyme or receptor. nih.gov

In Silico Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This in silico approach allows for the characterization of reactants, products, intermediates, and, most importantly, the high-energy transition states that connect them.

For reactions involving this compound, computational methods can provide invaluable mechanistic insights. For instance, the Mannich reaction, a common method for synthesizing piperidin-4-one derivatives, can be modeled to understand the stepwise formation of the heterocyclic ring. nih.gov DFT calculations can determine the activation energies for each step, identifying the rate-determining step and predicting the stereochemical outcome of the reaction. Similarly, theoretical studies can investigate the mechanism of nucleophilic additions to the carbonyl group, a characteristic reaction of this compound. By calculating the energy profiles for different reaction pathways, researchers can predict which products are favored under specific conditions, guiding the design of synthetic strategies and the interpretation of experimental results.

Ligand-Target Interaction Modeling via Molecular Docking Studiesnih.govmdpi.commdpi.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a ligand with its target protein. For this compound and its derivatives, molecular docking studies have been pivotal in elucidating their potential as therapeutic agents by modeling their interactions with various biological targets.

Detailed research findings from these computational studies have provided insights into the specific amino acid residues involved in the binding, the types of interactions formed, and the corresponding binding energies, which indicate the stability of the ligand-protein complex.

One significant study focused on the molecular docking of (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one (BIMBP), a derivative of this compound, against several protein targets with potential antibacterial applications. tandfonline.com The study revealed that the benzylpiperidin-4-one core, along with its substituents, plays a crucial role in the binding affinity and interaction with the target proteins.

The interactions of BIMBP with HEAT-SHOCK COGNATE 70 kD PROTEIN inhibitors (PDB ID: 1NGH) were analyzed, showing a binding energy of -11.60 kcal/mol. tandfonline.com The benzyl group of the compound was found to form pi-alkyl interactions with amino acids HIS497 and LEU666. tandfonline.com Furthermore, the benzylpiperidin-4-one moiety itself established an alkyl bond interaction with HIS497. tandfonline.com

When docked against another target, with PDB ID 1P45, the BIMBP compound exhibited a strong binding energy of -13.15 kcal/mol. The interactions were characterized by alkyl and pi-alkyl bonds between the benzylpiperidin-4-one part of the molecule and the amino acid residues ILE122, PHE41, and PHE97. tandfonline.com

A third set of docking studies was performed with Mycobacterium tuberculosis enoyl reductase (InhA) inhibitors (PDB ID: 2B35). In this case, the binding energy was calculated to be -11.86 kcal/mol. tandfonline.com The interactions were predominantly alkyl and pi-alkyl in nature, with the amino acid PHE911 interacting with both the indole (B1671886) moiety and the benzylpiperidin-4-one core of the compound. tandfonline.com

These findings are significant when compared to the standard antibacterial drug amoxicillin, which showed binding energies of -10.40 kcal/mol and -9.61 kcal/mol against the targets 1NGH and 1P45, respectively. tandfonline.com The more negative binding energy of the this compound derivative suggests a potentially stronger and more stable interaction with these protein targets.

The following tables summarize the detailed research findings from the molecular docking studies of the this compound derivative, BIMBP.

Table 1: Molecular Docking Results for BIMBP with Target Proteins. tandfonline.com

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Interacting Residues |

| HEAT-SHOCK COGNATE 70 kD PROTEIN (1NGH) | -11.60 | HIS497, LEU666, ALA621, TYR624, TYR620 |

| Target Protein (1P45) | -13.15 | ILE122, PHE41, PHE97 |

| Mycobacterium tuberculosis enoyl reductase (2B35) | -11.86 | ILE867, ALA919, PHE911 |

Table 2: Detailed Interactions of BIMBP with Target Protein Residues. tandfonline.com

| Target Protein (PDB ID) | Ligand Moiety | Interacting Residue | Interaction Type | Bond Length (Å) |

| 1NGH | Benzyl group | HIS497 | pi-Alkyl | 4.78 |

| 1NGH | Benzyl group | LEU666 | pi-Alkyl | 3.56 |

| 1NGH | Benzylpiperidin-4-one | HIS497 | Alkyl | 7.0 |

| 1NGH | Indole moiety | ALA621 | Alkyl | 5.87 |

| 1NGH | Indole moiety | TYR624 | Alkyl | 3.26 |

| 1NGH | Indole moiety | TYR620 | Alkyl | 6.39 |

| 1P45 | Benzylpiperidin-4-one | ILE122 | Alkyl/pi-Alkyl | 4.07 |

| 1P45 | Benzylpiperidin-4-one | PHE41 | Alkyl/pi-Alkyl | 4.98 |

| 1P45 | Benzylpiperidin-4-one | PHE97 | Alkyl/pi-Alkyl | 3.99 |

| 2B35 | Indole moiety | ILE867 | Alkyl/pi-Alkyl | 5.03 |

| 2B35 | Indole moiety | ALA919 | Alkyl/pi-Alkyl | 4.23 |

| 2B35 | Indole & Benzylpiperidin-4-one | PHE911 | Alkyl/pi-Alkyl | 4.77 & 5.0 |

Table 3: Comparison of Binding Energies with Standard Drug (Amoxicillin). tandfonline.com

| Target Protein (PDB ID) | BIMBP Binding Energy (kcal/mol) | Amoxicillin Binding Energy (kcal/mol) |

| 1NGH | -11.60 | -10.40 |

| 1P45 | -13.15 | -9.61 |

Biological Activity and Mechanistic Investigations Non Clinical Focus

In Vitro Evaluation of Biological Interactions and Target Modulation

In vitro studies are fundamental to characterizing the biological activity of novel compounds at the molecular and cellular levels. For derivatives of 3-benzylpiperidin-4-one, these assays have revealed significant interactions with various enzymes and receptors and have provided insights into their effects on cellular mechanisms like proliferation and apoptosis.

Enzyme Inhibition and Activation Assays (e.g., Cholinesterases, MAO A)

Derivatives of the this compound core have been extensively evaluated for their inhibitory effects on enzymes implicated in neurodegenerative disorders, such as cholinesterases (ChEs) and monoamine oxidases (MAOs).

Cholinesterase Inhibition: Several studies have synthesized and tested N-benzyl-3,5-bis(arylmethylene)-4-piperidone derivatives for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one such study, compounds with different substituents on the benzylidene rings were evaluated. The compound 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one emerged as the most potent inhibitor of AChE, with an IC50 value of 12.55 µM. mdpi.comnih.gov Meanwhile, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was identified as the most effective inhibitor of BChE in the series, with an IC50 of 17.28 µM. mdpi.comnih.gov Another research effort focused on benzylpiperidine-linked 1,3-dimethylbenzimidazolinones, identifying compounds that showed submicromolar inhibitory concentrations for both AChE and BChE. frontiersin.orgjst.go.jp Additionally, benzylpiperidine-derived hydrazones have been designed as dual inhibitors of both MAOs and AChE, with one compound exhibiting high potency against AChE (IC50 = 0.064 µM). mdpi.com

Monoamine Oxidase (MAO) Inhibition: The benzylpiperidine moiety has also been incorporated into structures targeting MAO-A and MAO-B. A series of 24 pyridazinobenzylpiperidine derivatives were synthesized and assessed, with most compounds demonstrating greater inhibitory activity against MAO-B than MAO-A. unc.edu The most potent compound, N′-3-chlorobenzylidene-2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)acetohydrazide (S5), had an IC50 value of 0.203 μM for MAO-B and a selectivity index of 19.04 for MAO-B over MAO-A. unc.edu Kinetic studies revealed that this inhibition was of a competitive and reversible nature. unc.edu

| Compound Class | Target Enzyme | Key Derivative | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| N-benzyl-3,5-bis(arylmethylene)-4-piperidones | AChE | 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one | 12.55 µM | mdpi.comnih.gov |

| N-benzyl-3,5-bis(arylmethylene)-4-piperidones | BChE | 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 17.28 µM | mdpi.comnih.gov |

| Pyridazinobenzylpiperidines | MAO-B | Compound S5 | 0.203 µM | unc.edu |

| Pyridazinobenzylpiperidines | MAO-A | Compound S5 | 3.857 µM | unc.edu |

| Benzylpiperidine-derived hydrazones | AChE | Compound 8 | 0.064 µM | mdpi.com |

Receptor Binding Studies (e.g., D2, KOR, 5-HT2A, σ1R)

The structural versatility of the benzylpiperidine framework has allowed for its adaptation to target a range of CNS receptors.

Dopamine (B1211576) Receptors: Research into benzyloxy piperidine-based compounds has led to the identification of potent and selective antagonists for the dopamine D4 receptor. exlibrisgroup.com Structure-activity relationship studies explored various substitutions, with a 4-oxopiperidine scaffold eliminating a chiral center and simplifying synthesis. exlibrisgroup.com For instance, the 3,4-difluorophenyl derivative (8b) showed a Kᵢ of 169 nM, and the 4-fluoro-3-methyl derivative (8c) had a Kᵢ of 135 nM for the D4 receptor. exlibrisgroup.com

Kappa-Opioid Receptors (KOR): The piperidinone scaffold has been investigated for its potential analgesic effects mediated through the KOR. Structure-activity relationship studies based on matrine (B1676216) alkaloids led to the identification of 4-dimethylamino-1-pentanoylpiperidine as a lead compound with antinociceptive effects mediated by KOR.

Sigma Receptors (σR): Derivatives of benzylpiperidine have demonstrated high affinity for sigma receptors. The compound 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile exhibited a high affinity for the σ1 receptor (Kᵢ = 1.45 nM) and showed a 290-fold selectivity over the σ2 subtype. Another compound, N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, was found to possess high affinity for both σ1 and σ2 receptor subtypes, with competitive binding studies in MCF-7 breast tumor cells yielding Kᵢ values of 4.6 nM and 56 nM when displaced by known sigma ligands.

| Compound Class | Target Receptor | Key Derivative | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|---|

| Benzyloxy piperidines | Dopamine D4 | 3,4-difluorophenyl derivative (8b) | 169 nM | exlibrisgroup.com |

| Benzyloxy piperidines | Dopamine D4 | 4-fluoro-3-methyl derivative (8c) | 135 nM | exlibrisgroup.com |

| Substituted Pyridines | Sigma-1 (σ1) | Compound 5 | 1.45 nM | |

| Iodobenzamides | Sigma Receptors | N-(N-benzylpiperidin-4-yl)-4-iodobenzamide | 4.6 nM |

Cell-Based Assays for Mechanistic Pathway Elucidation (e.g., Cancer Cell Proliferation, Apoptosis Induction, Cell Cycle Arrest)

Cell-based assays provide a more complex biological system to investigate the effects of this compound derivatives on cellular processes, particularly in the field of oncology.

Cancer Cell Proliferation and Cytotoxicity: A series of 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs demonstrated selective toxicity for malignant cells over normal human cells. These compounds were evaluated against human squamous cell carcinomas (HSC-2, HSC-4) and a promyelocytic leukemia neoplasm (HL-60). The 1-acryloyl-3,5-bis(benzylidene)piperidin-4-ones, in particular, showed potent cytotoxicity with CC50 values in the submicromolar range. Another study on three related piperidone compounds (P3, P4, and P5) confirmed tumor-selective cytotoxicity at low micromolar concentrations across nine different cancerous cell lines.

Apoptosis Induction: The cytotoxic effects of these piperidone derivatives are often linked to the induction of apoptosis. Treatment with compounds P3, P4, and P5 was shown to lead to the activation of the intrinsic pathway of apoptosis, evidenced by phosphatidylserine (B164497) externalization and caspase-3 activation. Furthermore, these compounds caused an accumulation of poly-ubiquitinated proteins, which is characteristic of proteasome inhibition and can trigger apoptosis through proteotoxic stress. Similarly, the derivative 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) was found to increase activated caspase-3 in pancreatic cancer cells.

Cell Cycle Arrest: In addition to inducing apoptosis, some derivatives have been shown to affect the cell cycle. Compound P5 was observed to cause cell cycle arrest at the G2/M phase in HL-60 leukemia cells. DiFiD also induced a G2-M arrest in pancreatic cancer cells, which was associated with decreased expression of cell-cycle-related proteins cyclin A1 and D1 and upregulation of the cyclin-dependent kinase inhibitor p21WAF1.

| Compound Class/Derivative | Cell Lines | Observed Effect | Mechanistic Insight | Reference |

|---|---|---|---|---|

| 3,5-bis(benzylidene)piperidin-4-ones | HSC-2, HSC-4, HL-60 | Selective Cytotoxicity | Preferential toxicity for malignant cells | |

| Piperidones (P3, P4, P5) | HL-60 and others | Apoptosis Induction | Activation of intrinsic pathway, proteasome inhibition characteristics | |

| Piperidone (P5) | HL-60 | Cell Cycle Arrest | Arrest at G2/M phase | |

| 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD) | Pancreatic cancer cells | Proliferation Inhibition, Apoptosis, Cell Cycle Arrest | Increased caspase-3, G2-M arrest, reduced cyclin A1/D1 |

In Vivo Studies in Non-Human Models for Pharmacodynamic Exploration

Following promising in vitro results, in vivo studies in non-human models are crucial for understanding a compound's pharmacodynamic effects and mechanisms of action within a whole biological system.

Target Engagement Studies in Animal Models

Target engagement studies aim to confirm that a compound interacts with its intended molecular target in a living organism. For benzylpiperidine derivatives, these studies have often employed techniques like positron emission tomography (PET) or receptor blocking experiments.

One study involved the synthesis and in vivo evaluation of a radiolabeled analog, [11C]SB-235753, designed as a PET ligand for dopamine D4 receptors. However, evaluation in rats revealed a homogeneous distribution of the tracer in the brain, which suggested nonspecific uptake rather than specific engagement with D4 receptors.

In a more successful demonstration of target engagement, the in vivo specificity of a radioiodinated benzamide (B126) derivative with high affinity for sigma receptors was assessed in rats. The administration of haloperidol, a known sigma ligand, prior to the radiopharmaceutical led to a significant decrease in receptor binding in the brain, kidney, heart, and lung, confirming that the compound was engaging sigma receptors in these tissues.

Mechanistic Pathway Elucidation in Animal Models

In vivo studies have also provided evidence for the mechanisms of action proposed by in vitro findings.

A study using a mouse model of pancreatic cancer investigated the effects of 3,5-bis(2,4-difluorobenzylidene)-4-piperidone (DiFiD). Intraperitoneal administration of DiFiD significantly suppressed the growth of tumor xenografts. Analysis of the tumors revealed a reduction in CD31-positive blood vessels, indicating an anti-angiogenic effect. This was linked to the compound's ability to reduce Notch-1 activation by decreasing the expression of its ligand Jagged-1 and components of the γ-secretase complex.

In the context of neurodegenerative disease models, certain benzylpiperidine-linked 1,3-dimethylbenzimidazolinones were tested in a scopolamine-induced mouse model of memory impairment. The compounds demonstrated a memory-ameliorating effect, which is consistent with their in vitro activity as cholinesterase inhibitors. frontiersin.org

Furthermore, a benzylpiperazine derivative, compound 15, which showed high affinity for the σ1 receptor in vitro, produced significant antinociceptive and anti-allodynic effects in preclinical mouse models of pain without impairing locomotor activity. This in vivo efficacy supports the development of such compounds as potential therapeutics for chronic pain acting through the σ1 receptor.

Structure-Activity Relationship (SAR) Studies for Biological Probes

The this compound scaffold and its derivatives have been the subject of various structure-activity relationship (SAR) studies to understand how specific structural modifications influence their biological activity. These investigations are crucial for designing potent and selective biological probes to explore cellular mechanisms.

Identification of Key Pharmacophore Features

Pharmacophore models for ligands based on the piperidine (B6355638) scaffold often highlight the importance of a basic nitrogen atom and associated hydrophobic regions for target interaction. nih.gov For derivatives of this compound, the key pharmacophoric elements include:

The Piperidine Ring : This central heterocyclic ring acts as a structural scaffold. Its chair-like conformation is critical for orienting the substituents in three-dimensional space for optimal receptor binding. researchgate.net

The Basic Nitrogen : The nitrogen atom within the piperidine ring is typically protonated at physiological pH. This positive charge is often crucial for forming ionic interactions or hydrogen bonds with acidic residues (e.g., aspartic acid) in the binding sites of target proteins like G-protein coupled receptors and transporters. nih.gov

The 3-Benzyl Group : The benzyl (B1604629) substituent at the C-3 position represents a key hydrophobic feature. The position of this group is significant; studies on related N-substituted piperidines have shown that substitution at the 3-position can lead to higher affinity for certain targets, such as sigma receptors, compared to substitution at the 2- or 4-positions.

The 4-Oxo Group : The ketone at the C-4 position serves as a hydrogen bond acceptor and a key reactive site for synthetic modifications, allowing for the introduction of diverse chemical functionalities to probe the binding pocket of a target.

Pharmacophore models for sigma-1 receptor (S1R) ligands, a common target for piperidine derivatives, propose two main hydrophobic pockets linked by the central basic nitrogen core. nih.gov In this model, the benzyl group of a compound like this compound would occupy one of the hydrophobic pockets, contributing significantly to binding affinity. nih.gov

Rational Design of Mechanistic Probes

Based on SAR findings, researchers can rationally design mechanistic probes to study biological systems. This involves synthesizing derivatives with specific modifications, such as attaching fluorescent tags or radiolabels, to visualize and quantify interactions with molecular targets.

The design process often involves computational modeling and docking studies to predict how a modified compound will fit into the binding site of a target protein. nih.govdrexel.edu For instance, understanding the SAR of piperidine-based sigma receptor ligands has enabled the development of specific fluorescent probes. acs.orgnih.gov These probes, which incorporate a fluorophore into the ligand structure without compromising its binding affinity, allow for the study of receptor distribution and dynamics in cells using fluorescence-based techniques like confocal microscopy and flow cytometry. acs.orgnih.gov

An example of rational design involves modifying the N-substituent of the piperidine ring. In studies on influenza virus inhibitors, various N-benzyl groups with different substitutions were explored to optimize activity against the viral hemagglutinin protein. ub.edu Similarly, for probes targeting monoamine transporters, substitutions on the N-benzyl ring were systematically varied to alter affinity and selectivity for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

| Compound Series | Target | Key SAR Findings | Reference |

| N-benzyl 4,4-disubstituted piperidines | Influenza HA | Substitutions on the N-benzyl group are crucial for activity. A 4-fluoro substituent on the benzyl ring improved potency. | ub.edu |

| 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines | Monoamine Transporters (DAT, SERT, NET) | Ortho and meta substitutions on the N-benzyl ring modulate affinity and selectivity. A C2-trifluoromethyl substitution resulted in an allosteric modulator of SERT. | nih.gov |

| Piperidine carboxamides | Plasmodium falciparum proteasome | Stereochemistry is critical; the (S)-enantiomer was 100-fold more potent than the (R)-enantiomer. | nih.gov |

| 3,5-Bis(arylidene)-4-piperidone derivatives | Cytotoxicity | Nitro and fluorine groups on the arylidene rings led to low micromolar cytotoxicity, whereas dimethylamino groups were less active. | researchgate.net |

Molecular Mechanism of Action Elucidation

Investigating the molecular mechanism of action for compounds derived from the this compound scaffold involves identifying their direct molecular targets and characterizing the subsequent downstream cellular events.

Identification and Validation of Molecular Targets

Sigma Receptors (σ1 and σ2) : The piperidine scaffold is a well-established motif in ligands for sigma receptors. sigmaaldrich.com Docking studies show that the protonated piperidine nitrogen interacts with key acidic residues in the receptor binding site, while the benzyl group occupies a hydrophobic pocket. nih.gov

Monoamine Transporters (DAT, SERT, NET) : N-benzyl piperidine derivatives have been identified as potent ligands for monoamine transporters. nih.gov The related compound 4-benzylpiperidine (B145979) acts as a monoamine releasing agent, with a preference for norepinephrine and dopamine over serotonin. wikipedia.org

Proteasome : A piperidine carboxamide series was found to have anti-malarial activity by targeting the β5 active site of the Plasmodium falciparum proteasome, while not inhibiting human isoforms. nih.gov

G-protein coupled receptors (GPCRs) : Piperidine-substituted compounds have been designed as antagonists for GPCRs like GPR55. drexel.edu

Viral Proteins : N-benzyl-4,4-disubstituted piperidines have been identified as influenza A virus fusion inhibitors that target the viral hemagglutinin (HA) protein. ub.edu

| Compound/Series | Molecular Target | Method of Validation | Finding | Reference |

| 4-Benzylpiperidine | Monoamine Transporters | In vitro assays | Acts as a monoamine releasing agent (NE > DA >> 5-HT). | wikipedia.org |

| Piperidine carboxamides | P. falciparum proteasome β5 subunit | Selection of resistant parasites | Point mutations in the Pfβ5 active site conferred resistance. | nih.gov |

| Piperidine-substituted 1,3,4-oxadiazol-2-ones | GPR55 | Cellular β-arrestin redistribution assays | Identified as antagonists of the GPR55 receptor. | drexel.edu |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Sigma-1 Receptor (S1R) | Radioligand binding, functional assays | High-affinity S1R agonist (Ki = 3.2 nM). | nih.gov |

Downstream Signaling Pathway Analysis

Once a ligand binds to its molecular target, it triggers a cascade of downstream signaling events. For piperidine derivatives acting on GPCRs or ion channels, these effects can be measured through various cellular assays.

One key method for analyzing the downstream effects of GPCR ligands is the β-arrestin redistribution assay. drexel.edu Upon activation by an agonist, many GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins from the cytoplasm to the cell membrane. Ligands that block this recruitment are identified as antagonists. Studies on piperidine-substituted oxadiazolones used this assay to confirm their antagonistic activity at the GPR55 receptor. drexel.edu

For ligands that act as monoamine releasing agents, the downstream effect is an increase in the extracellular concentrations of neurotransmitters like dopamine, norepinephrine, and serotonin. wikipedia.org This, in turn, activates a wide range of postsynaptic receptors, leading to complex physiological responses.

In the context of antiviral activity, derivatives that inhibit the influenza HA protein block the low pH-induced membrane fusion process. ub.edu This prevents the virus from releasing its genetic material into the host cell, thereby halting the replication cycle. This mechanism was confirmed through resistance selection studies and assays that measure cell-cell fusion (polykaryon assays). ub.edu

Applications in Chemical Research and Future Perspectives

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

The 3-benzylpiperidin-4-one moiety is a valuable precursor for constructing more elaborate molecular architectures. Its inherent reactivity allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex heterocyclic systems and pharmacologically active agents. The carbonyl group at the C-4 position is a focal point for reactions, readily convertible into functional groups like hydroxyls, amines, or nitriles. Furthermore, the N-benzyl group can be removed through hydrogenolysis, opening the nitrogen atom for further functionalization.

One significant application is in multicomponent reactions (MCRs), such as the Ugi four-component reaction. ub.edu This one-pot strategy enables the efficient assembly of diverse bis-amide derivatives from N-substituted piperidones, amines, isocyanides, and carboxylic acids, generating large libraries of structurally complex molecules with high efficiency. ub.edu For instance, N-benzyl-4-piperidone serves as the ketone component in the synthesis of 1,4,4-substituted piperidine (B6355638) bis-amides, which have been identified as promising inhibitors of the influenza A virus. ub.edu

The piperidin-4-one core is also central to the synthesis of various fused heterocyclic systems. For example, dienones derived from N-benzyl-3,5-bis(arylidene)-piperidin-4-ones can undergo cyclocondensation reactions with reagents like malononitrile (B47326) to yield complex macromolecules such as pyrano[3,2-c]pyridines and 1,6-naphthyridines. researchgate.net Similarly, the piperidone ring is a precursor for creating spiro-heterocycles through reactions like the azomethine ylide [3+2]-cycloaddition. nih.gov These transformations highlight the role of the piperidone skeleton as a foundational element for building intricate, three-dimensional molecules with potential biological applications.

| Starting Material | Reaction Type | Resulting Complex Molecule/System | Application/Significance | Reference(s) |

| N-Benzyl-4-piperidone | Ugi Four-Component Reaction | 1,4,4-Substituted Piperidine Bis-amides | Influenza A Virus Fusion Inhibitors | ub.edu |

| N-Benzyl-3,5-bis(arylidene)-piperidin-4-ones | Cyclocondensation with Malononitrile | Pyrano[3,2-c]pyridines, 1,6-Naphthyridines | Biologically Active Macromolecules | researchgate.net |

| 3,5-Bis(ylidene)-4-piperidones | [3+2] Cycloaddition with Azomethine Ylide | Dispiro-heterocycles | Anti-inflammatory Agents | nih.gov |

| 1-Benzylpiperidin-4-one derivatives | Condensation with Carboxylic Acids | N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | Cholinesterase Inhibitors for Alzheimer's Disease | nih.gov |

Contribution to Novel Bioactive Scaffold Design in Chemical Biology

The piperidine ring is one of the most prevalent non-aromatic heterocycles found in pharmaceuticals, and the this compound structure serves as a "privileged scaffold" for the design of new therapeutic agents. nih.govacs.org This scaffold provides a rigid conformational framework that allows for the precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. acs.org

Derivatives based on this core have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govbiomedpharmajournal.org The 3,5-bis(ylidene)-4-piperidone scaffold, in particular, is considered a curcumin (B1669340) mimic and has been extensively studied for its antiproliferative properties against various cancer cell lines, such as breast, colon, and pancreatic cancer. nih.govnih.gov The cytotoxicity of these compounds is often linked to their ability to induce apoptosis and inhibit key cellular pathways like the NF-κB signaling pathway. nih.govnih.gov

Furthermore, the piperidone framework is a key component in the design of multi-target drug candidates. For instance, hybrids of N-benzyl-piperidinyl structures and acylhydrazones have been developed as potential treatments for Alzheimer's disease, designed to inhibit cholinesterases while targeting other aspects of the disease pathology. researchgate.net The versatility of the scaffold allows medicinal chemists to systematically modify substituents to optimize potency, selectivity, and pharmacokinetic properties, making it an invaluable tool in modern drug discovery. mdpi.com

| Scaffold/Derivative Class | Biological Target/Activity | Example Application | Reference(s) |

| 3,5-Bis(ylidene)-4-piperidone | Anticancer (Antiproliferative) | Curcumin mimics for colorectal and prostate cancer | nih.govnih.govnih.gov |

| N-Arylsulfonyl-3,5-bis(arylidene)-4-piperidones | Anti-inflammatory | Inhibition of IL-6 and TNF-α | nih.gov |

| N-Benzyl-4,4-disubstituted Piperidines | Antiviral (Influenza Fusion Inhibition) | Inhibitors of influenza hemagglutinin (HA) | ub.edu |

| Benzoylpiperidine Hybrids | Multi-target Anti-Alzheimer's Agents | Cholinesterase Inhibition | nih.govresearchgate.net |

| Piperidin-4-one Oxime Esters | Antioxidant | Free radical scavenging | ajchem-a.com |

Exploration of Advanced Synthetic Methodologies for Related Heterocyclic Systems

The importance of the piperidin-4-one core has driven significant research into developing novel and efficient synthetic methods for its construction. Traditional methods often rely on the Mannich reaction, where an amine, a ketone, and an aldehyde condense to form the piperidone ring. biomedpharmajournal.orgajchem-a.com However, modern organic synthesis seeks more advanced, stereoselective, and atom-economical approaches.

One-pot tandem reactions have emerged as a powerful strategy. For example, a tandem oxidation-cyclization-oxidation of specific unsaturated alcohols can afford 3-substituted 4-piperidinones in good yields. nih.gov Other advanced methods include cycloaddition reactions and various forms of annulation. researchgate.net Gold-catalyzed annulation procedures have been developed for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com